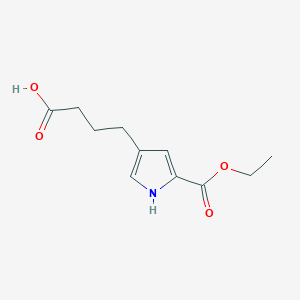

4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid

Description

BenchChem offers high-quality 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-ethoxycarbonyl-1H-pyrrol-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-2-16-11(15)9-6-8(7-12-9)4-3-5-10(13)14/h6-7,12H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUXTLMRWGOZNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Application of Pyrrole-3-Butanoic Acid Ethyl Ester Derivatives in Advanced Therapeutics

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pyrrole-3-butanoic acid ethyl ester and its derivatives represent a highly versatile class of heterocyclic building blocks in modern medicinal chemistry. Characterized by an electron-rich pyrrole core and a flexible, lipophilic esterified side chain, these compounds serve as critical intermediates in the synthesis of targeted therapeutics, most notably indolinone-based kinase inhibitors[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind the chemical design of these derivatives, explore their mechanistic roles in disrupting oncogenic and neurodegenerative pathways, and provide self-validating synthetic protocols for their integration into drug discovery pipelines.

Structural Rationale and Physicochemical Properties

The pharmacological utility of pyrrole-3-butanoic acid ethyl ester derivatives stems from the synergistic relationship between the heterocycle and its functionalized side chain:

-

The Pyrrole Core: The nitrogen atom in the five-membered pyrrole ring acts as a potent hydrogen-bond donor, which is highly prized for anchoring molecules into the ATP-binding pockets of kinases[1][3].

-

The Butanoic Acid Ethyl Ester Moiety: The four-carbon spacing provides optimal steric reach, allowing the terminal functional group to interact with solvent-exposed regions of target proteins.

-

Esterification Causality: Why utilize the ethyl ester rather than the free acid during development?

-

Synthetic Protection: The ester protects the reactive carboxylic acid from unwanted lactamization or self-condensation during harsh electrophilic aromatic substitutions (e.g., Vilsmeier-Haack formylation)[1][4].

-

Prodrug Kinetics: In cellular assays, the ethyl ester masks the polar acid, significantly enhancing transmembrane permeability. Once intracellular, ubiquitous esterases cleave the ester to yield the active, target-binding free acid.

-

Table 1: Generalized Physicochemical Profile of Pyrrole-3-Butanoic Ester Derivatives

Note: Values represent the baseline scaffold prior to complex indolinone conjugation.

| Property | Value / Characteristic | Pharmacological Significance |

| Molecular Weight | ~195 - 250 g/mol | Leaves ample "budget" for further derivatization while adhering to Lipinski's Rule of 5. |

| LogP (Lipophilicity) | 1.8 - 2.5 | Optimal for passive cellular membrane diffusion prior to intracellular esterase cleavage. |

| H-Bond Donors | 1 (Pyrrole NH) | Critical for hinge-region binding in Ser/Thr and Tyrosine kinases. |

| H-Bond Acceptors | 2 - 3 (Ester/Carbonyl) | Facilitates secondary interactions with target protein backbones. |

Mechanistic Pharmacology & Target Pathways

PDK-1 and the PI3K/AKT Axis

The most prominent application of 5-formyl-γ-oxo-1-H-pyrrole-3-butanoic acid ethyl ester is its use as a precursor for indolinone derivatives targeting Phosphoinositide-dependent kinase-1 (PDK-1)[1][2].

PDK-1 is a master serine/threonine kinase that phosphorylates AKT at the Thr308 residue[1][2]. The activation of the PI3K/AKT pathway is a hallmark of tumor survival, driving angiogenesis, drug resistance, and unchecked proliferation in up to 60% of human cancers (often via Ras activation or PTEN loss)[1][2]. By condensing the pyrrole derivative with an indolinone scaffold, researchers generate potent PDK-1 inhibitors that block AKT activation, thereby stripping cancer cells of their primary anti-apoptotic defense mechanism[1][2].

Diagram 1: The PI3K/PDK-1/AKT signaling cascade and the inhibitory intervention point of pyrrole derivatives.

Cholinesterase Inhibition in Neurodegeneration

Beyond oncology, the pyrrole skeleton is heavily utilized in neurodegenerative drug discovery. Recent structure-activity relationship (SAR) studies have demonstrated that 1,3-diaryl-pyrrole derivatives exhibit high selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE)[5][6]. With IC50 values reaching as low as 1.71 µM, these derivatives operate via a mixed competitive inhibition mode, offering a targeted therapeutic approach for advanced Alzheimer's disease where BChE activity is pathologically elevated[5][6].

Synthetic Methodology & Experimental Workflow

To utilize pyrrole-3-butanoic acid ethyl ester in drug discovery, it must often be functionalized at the 5-position (e.g., formylation) to allow for subsequent Knoevenagel condensations with oxindoles. The following self-validating protocol details the synthesis of 5-formyl-γ-oxo-1-H-pyrrole-3-butanoic acid ethyl ester , a critical intermediate[1][4].

Step-by-Step Protocol

Phase 1: Friedel-Crafts Acylation

-

Preparation: Suspend Aluminum Chloride (AlCl3, 24.02 g) in anhydrous dichloromethane (DCM, 400 mL) under an inert atmosphere[4].

-

Acylation: Treat the suspension with (carbomethoxy)propionyl chloride (27.05 g).

-

Pyrrole Addition: Dropwise, add a solution of pyrrole (10.01 g) in DCM (150 mL). Causality: Dropwise addition controls the exothermic reaction and prevents pyrrole polymerization.

-

Workup: Stir overnight. Quench by pouring over ice water (500 mL) to destroy excess AlCl3. Extract with DCM, wash with brine, dry over MgSO4, and concentrate to yield γ-oxo-1-H-pyrrole-3-butanoic acid ethyl ester [4].

Phase 2: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Generation: Cool a solution of dimethylformamide (DMF, 1.2 mL) in 1,2-dichloroethane (25 mL) to 0°C. Slowly add Phosphorus Oxychloride (POCl3, 1.5 mL)[1][4].

-

Substrate Addition: Warm the solution to ambient temperature. Add the γ-oxo-1-H-pyrrole-3-butanoic acid ethyl ester intermediate (2.06 g) dissolved in 1,2-dichloroethane (10 mL)[1][4].

-

Reaction: Heat the mixture to 55°C for 3.5 hours. Validation: Monitor via TLC until the starting material is consumed.

-

Hydrolysis & Quench (Critical Step): Quench the reaction with 1N NaOH (16 mL) and stir overnight at ambient temperature[1][4]. Causality: The basic quench is absolutely necessary to hydrolyze the highly reactive iminium ion intermediate into the stable formyl (aldehyde) group, while simultaneously neutralizing the acidic POCl3 byproducts.

-

Purification: Extract with ethyl acetate, dry, and purify via silica gel chromatography (SiO2) using a 4:1 hexane/ethyl acetate mobile phase to afford the pure 5-formyl-γ-oxo-1-H-pyrrole-3-butanoic acid ethyl ester [1][4].

Diagram 2: Two-step synthetic workflow for functionalizing pyrrole-3-butanoic acid ethyl ester.

Conclusion

Pyrrole-3-butanoic acid ethyl ester is not merely a structural curiosity; it is a meticulously designed chemical vehicle. By leveraging the hydrogen-bonding capacity of the pyrrole ring and the tunable pharmacokinetics of the esterified side chain, researchers can synthesize highly selective inhibitors for complex targets like PDK-1 and BChE. Strict adherence to the synthetic parameters—particularly the controlled hydrolysis during formylation—ensures the high-yield generation of these vital therapeutic precursors.

References

1.[1] US7105563B2 - Indolinone derivatives and their use in treating disease-states such as cancer - Google Patents. Google Patents. Available at: 2.[5] Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC. National Institutes of Health (NIH). Available at:[Link] 3.[4] United States Patent 7,105,563 B2. Googleapis.com. Available at:[Link] 4.[7] Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at:[Link] 5.[6] Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. ResearchGate. Available at:[Link]

Sources

- 1. US7105563B2 - Indolinone derivatives and their use in treating disease-states such as cancer - Google Patents [patents.google.com]

- 2. US7105563B2 - Indolinone derivatives and their use in treating disease-states such as cancer - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Alchemical Heart of Heme: A Technical Guide to Pyrrole as the Progenitor of Porphyrins

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the "Pigments of Life"

From the oxygen-carrying capacity of hemoglobin to the light-harvesting machinery of chlorophyll, the tetrapyrrolic macrocycle of porphyrin stands as a cornerstone of biochemistry.[1] These "pigments of life" and their synthetic analogues are now at the forefront of biomedical and materials science innovation, serving as photosensitizers in photodynamic therapy (PDT), catalysts, and components for molecular electronics.[2][3][4] At the very core of this remarkable molecular architecture lies a deceptively simple five-membered heterocycle: pyrrole.[5] This guide, intended for the hands-on researcher, will deconstruct the journey from pyrrole to porphyrin, elucidating the fundamental synthetic strategies and the critical experimental nuances that govern the creation of these vital molecules.

Section 1: The Genesis—Crafting the Pyrrolic Keystone

The journey to a functional porphyrin begins with the synthesis of its fundamental building block. While pyrrole itself is commercially available, the construction of complex, unsymmetrical porphyrins often necessitates the de novo synthesis of substituted pyrroles. The Paal-Knorr synthesis remains a highly efficient and versatile method for this purpose, transforming readily available 1,4-dicarbonyl compounds into a diverse array of pyrrole derivatives.[6][7]

The Paal-Knorr Synthesis: A Mechanistic Perspective

The Paal-Knorr synthesis proceeds via the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[7] The generally accepted mechanism involves the initial nucleophilic attack of the amine on a carbonyl group to form a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[6]

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of 1-phenyl-2,5-dimethyl-1H-pyrrole

This protocol details the synthesis of a substituted pyrrole using the Paal-Knorr reaction, a foundational technique for creating custom porphyrin building blocks.[6]

Materials:

-

Aniline (2.0 mmol)

-

2,5-Hexanedione (2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.[6]

-

After the reflux period, cool the reaction mixture in an ice bath.

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[6]

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from a methanol/water mixture (9:1) to yield purified 1-phenyl-2,5-dimethyl-1H-pyrrole.

Section 2: The Great Condensation—Assembling the Porphyrin Macrocycle

The creation of the porphyrin macrocycle from its pyrrolic precursors is a symphony of condensation and oxidation. The acid-catalyzed reaction between pyrrole and an aldehyde is the most common route to meso-substituted porphyrins.[8] This process culminates in the formation of a porphyrinogen, a non-aromatic intermediate, which is then oxidized to the final, stable porphyrin.[9] Two of the most established methods for this transformation are the Adler-Longo and Lindsey syntheses.

Comparative Analysis of Porphyrin Synthesis Methodologies

| Method | Typical Conditions | Yield | Advantages | Disadvantages |

| Adler-Longo | Refluxing propionic acid, aerobic | 10-30%[10][11] | One-pot, simpler setup[8] | Harsh conditions, lower yields[10] |

| Lindsey | Room temp, CH2Cl2, acid catalyst (e.g., TFA), followed by oxidant (e.g., DDQ) | 10-60%[9][10] | Milder conditions, higher yields, suitable for sensitive aldehydes[8][12] | Two-step, requires inert atmosphere, high dilution[9] |

| Mechanochemical | Solvent-free grinding with acid catalyst, then oxidation | 10-33%[9][10] | "Green" synthesis, no bulk solvent[9] | Requires specialized equipment, yields can be lower |

| Microwave-assisted | Aldehyde and pyrrole on silica gel, microwave irradiation | 1-10%[9] | Rapid, solvent-free[13] | Low yields, specialized equipment |

The Mechanism of Acid-Catalyzed Porphyrin Formation

The synthesis of meso-substituted porphyrins is initiated by the acid-catalyzed electrophilic substitution of pyrrole onto the protonated aldehyde.[1] This process repeats, leading to the formation of a linear tetrapyrrolic chain (a bilin or bilane).[10] Subsequent intramolecular cyclization yields the porphyrinogen, which is then oxidized to the aromatic porphyrin.[10]

Caption: General workflow for porphyrin synthesis.

Experimental Protocol: Synthesis of meso-Tetraphenylporphyrin (H₂TPP) via the Adler-Longo Method

This protocol provides a step-by-step guide for the synthesis of the widely studied meso-tetraphenylporphyrin.[8]

Materials:

-

Propionic acid

-

Benzaldehyde (1 equivalent)

-

Pyrrole (1 equivalent, freshly distilled)

-

Methanol

-

Chloroform

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, heat propionic acid (e.g., 250 mL for a 10 g scale synthesis) to reflux (approx. 141°C).[8]

-

In a separate beaker, mix benzaldehyde and freshly distilled pyrrole.

-

Slowly add the pyrrole-benzaldehyde mixture to the refluxing propionic acid over 15-20 minutes.

-

Continue refluxing for an additional 30-45 minutes. The solution will turn dark purple.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the precipitated crude porphyrin by vacuum filtration.

-

Wash the solid with hot methanol to remove impurities.

-

Purify the crude porphyrin by column chromatography on silica gel using a chloroform/hexane eluent system.

-

Collect the vibrant purple fractions and remove the solvent via rotary evaporation to yield crystalline H₂TPP.

Section 3: Characterization and Analysis

The successful synthesis of a porphyrin is confirmed through a combination of spectroscopic and analytical techniques. The intense color of porphyrins is a result of their highly conjugated 18-π electron aromatic system, leading to strong absorption in the visible region of the electromagnetic spectrum.[13]

Spectroscopic Properties of meso-Tetraphenylporphyrin (H₂TPP)

| Technique | Key Features | Wavelength/Chemical Shift | Molar Extinction Coefficient (ε) / Quantum Yield (Φ) |

| UV-Vis Absorption | Intense Soret (or B) band and weaker Q-bands | Soret: ~419 nm, Q-bands: ~515, 550, 590, 645 nm[3][14] | ε at 419 nm: ~443,000 M⁻¹cm⁻¹[3] |

| Fluorescence Emission | Two main emission bands | ~650 nm and ~715 nm[14] | Φ: ~0.11 in toluene[14] |

The UV-Vis spectrum of a typical porphyrin is dominated by an intense Soret band in the 400-450 nm region and several weaker Q-bands at longer wavelengths.[3] The number and position of these bands can provide information about the symmetry of the porphyrin and the presence of a coordinated metal ion.

Structural Elucidation through X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of porphyrins.[15][16] It provides precise information on bond lengths, bond angles, and the planarity of the macrocycle. Crystallographic data has been crucial in understanding how peripheral substituents and coordinated metals can induce non-planar distortions, such as saddling or ruffling, which in turn influence the electronic properties and reactivity of the porphyrin.[15]

Section 4: The Frontier—Functionalization and Application

The true power of synthetic porphyrin chemistry lies in the ability to functionalize the macrocycle to tune its properties for specific applications. Post-synthetic modifications can be carried out at the meso-positions or the β-pyrrolic positions. Organometallic methodologies, such as palladium-catalyzed cross-coupling reactions, have become standard techniques for introducing a wide variety of substituents onto the porphyrin periphery.[17]

The applications of these tailored porphyrins are vast and continue to expand. In medicine, porphyrins are utilized as photosensitizers in photodynamic therapy, where they generate cytotoxic reactive oxygen species upon light activation to destroy cancer cells.[2][18] Their ability to chelate a wide range of metal ions also makes them valuable as contrast agents for magnetic resonance imaging (MRI).[19] In the realm of materials science, porphyrins are being explored for their potential in organic solar cells, molecular wires, and as catalysts that can mimic the function of natural enzymes.[1][19]

References

-

K. E. Mack and T. Friščić. (2012). Two-step Mechanochemical Synthesis of Porphyrins. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

-

CUNY Academic Works. Microwave Solventless Synthesis of Meso-Tetrakis (Pentafluorophenyl)Poprphyrin (TPPF20) and Tris(Pentafluorophenyl))Corrole. [Link]

-

MDPI. (2020). Oxazolochlorins 21. Most Efficient Access to meso-Tetraphenyl- and meso-Tetrakis(pentafluorophenyl)porpholactones, and Their Zinc(II) and Platinum(II) Complexes. [Link]

-

University of Florida. SYNTHESES OF meso-SUBSTITUTED PORPHODIMETHENES AND PORPHYRINS WITH EXOCYCLIC RING SYSTEMS. [Link]

-

ACS Omega. (2021). Large-Scale Green Synthesis of Porphyrins. [Link]

-

Journal of Chemical Education. (2015). Microscale Synthesis and Electronic Absorption Spectroscopy of Tetraphenylporphyrin H2 (TPP) and Metalloporphyrins ZnII. [Link]

-

Scribd. Tetraphenylporphyrin Spectroscopy Analysis. [Link]

-

PhotochemCAD. H2TPP. [Link]

-

Revista Virtual de Química. (2013). Acid Catalysis in the Way to Porphyrins: Reaction of Pyrrole/Aldehydes in the Synthesis of meso-Substituted. [Link]

-

RSC Publishing. (2024). Porphyrin-based porous organic polymers synthesized using the Alder–Longo method: the most traditional synthetic strategy with exceptional capacity. [Link]

-

Semantic Scholar. Design, Synthesis, Biological Evaluation of New Porphyrin and Metalloporphyrin Derivatives. [Link]

-

Faraday Discussions (RSC Publishing). The two-step mechanochemical synthesis of porphyrins. [Link]

-

Anderson Group. Synthesis of Anthracene-Fused Porphyrins. [Link]

-

PMC. (2008). meso-Tetra(pentafluorophenyl)porphyrin is an Efficient Platform for Combinatorial Synthesis, and the Selection of New Photodynamic Therapeutics using a Cancer Cell Line. [Link]

-

ResearchGate. Adler-Longo method for preparing meso-substituted porphyrins. [Link]

-

OMLC. Tetraphenylporphyrin, [TPP]. [Link]

-

ACS Publications. (2007). meso-Tetra(pentafluorophenyl)porphyrin as an Efficient Platform for Combinatorial Synthesis and the Selection of New Photodynamic Therapeutics using a Cancer Cell Line. [Link]

-

Beyond Benign, Inc. (2023). A greener tetraphenylporphyrin synthesis and metallation: an undergraduate teaching experiment. [Link]

-

International Journal of Chemical Studies. (2020). Review on synthetic advances in porphyrins and metalloporphyrins. [Link]

-

PMC. (2021). Large-Scale Green Synthesis of Porphyrins. [Link]

-

PMC. (2025). Teaching Undergraduates X‑ray Crystallography with Porphyrins. [Link]

-

MDPI. (2021). Modern Methods for the Sustainable Synthesis of Metalloporphyrins. [Link]

-

Organic Letters. An Efficient One-Flask Synthesis of N-Confused Tetraphenylporphyrin. [Link]

-

PMC. 5,10,15,20‐Tetrakis(pentafluorophenyl)porphyrin as a Functional Platform for Peptide Stapling and Multicyclisation. [Link]

-

Homi Bhabha National Institute. Synthesis of Functionalized Porphyrins and Corroles and Their Applications in Materials Science. [Link]

-

ACS Omega. Teaching Undergraduates X-ray Crystallography with Porphyrins. [Link]

-

ResearchGate. UV-Visible spectra of TPP and CoTPP. [Link]

-

ResearchGate. Development of Porphyrin Syntheses. [Link]

-

ScholarWorks @ UTRGV. Synthesis, Characterization, and Application of Meso-Tetraphenyl Metalloporphyrin Photocatalysts under Visible Light. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

Edusprouts. (2011). Lab Report on Synthesis of Cu(II) - Tetraphenylporphinate. [Link]

-

ChemRxiv. Tetraphenylporphyrin Enters the Ring: First Example of a Complex Between Highly Bulky Porphyrins and a Protein. [Link]

-

Frontier Specialty Chemicals. Porphyrin Building Blocks. [Link]

-

ChemRxiv. Teaching Undergraduates X-Ray Crystallography with Porphyrins. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

Sources

- 1. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 2. scribd.com [scribd.com]

- 3. PhotochemCAD | H2TPP [photochemcad.com]

- 4. hla.chem.ox.ac.uk [hla.chem.ox.ac.uk]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemijournal.com [chemijournal.com]

- 13. academicworks.cuny.edu [academicworks.cuny.edu]

- 14. Tetraphenylporphyrin, [TPP] [omlc.org]

- 15. Teaching Undergraduates X‑ray Crystallography with Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 17. researchgate.net [researchgate.net]

- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 19. Meso-tetra(pentafluorophenyl)porphyrin is an Efficient Platform for Combinatorial Synthesis, and the Selection of New Photodynamic Therapeutics using a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Pyrrole Linkers for Ultra-Stable Bioconjugation

Executive Summary: The Aromatization Advantage

In the development of Antibody-Drug Conjugates (ADCs) and therapeutic proteins, linker stability is the rate-limiting step for safety and efficacy.[1] Traditional conjugation chemistries—specifically Maleimide-Thiol (Michael addition) and NHS-Amine (acylation)—suffer from inherent instabilities. Maleimides are prone to the retro-Michael reaction in plasma, leading to premature payload release and off-target toxicity.[1] NHS esters, while forming stable amides, hydrolyze rapidly in aqueous buffers, leading to low conjugation efficiency and heterogeneous Drug-Antibody Ratios (DAR).

This guide focuses on Pyrrole Linkers generated via the Paal-Knorr reaction .[2] Unlike succinimide rings, which remain susceptible to hydrolysis or reversal, the formation of a pyrrole ring from a lysine residue and a 1,4-dicarbonyl reagent creates an aromatic system . This aromaticity renders the linkage chemically inert to proteases, plasma hydrolysis, and thiol exchange, offering a "lock-and-key" stability profile essential for next-generation biologics.

Part 1: The Chemistry of Pyrrole Formation

The core of this technology is the Paal-Knorr Cyclization , adapted for aqueous bioconjugation. While historically performed under harsh acidic conditions (refluxing acetic acid), modern "pro-pyrrolic" reagents—specifically activated 2,5-diketones or 2,5-dimethoxytetrahydrofuran derivatives (Clauson-Kaas reagents)—have been tuned to react with lysine

Mechanism of Action

The reaction proceeds through the nucleophilic attack of the lysine amine on the carbonyl carbons of the linker. The critical driving force is aromatization . Once the ring closes and dehydrates, the resulting pyrrole is thermodynamically stable.

Key Reaction Stages:

-

Nucleophilic Attack: Lysine amine attacks the 1,4-dicarbonyl.

-

Hemiaminal Formation: Formation of the cyclic intermediate.

-

Dehydration: Loss of two water molecules.

-

Aromatization: Irreversible formation of the pyrrole ring.

Visualization: The Paal-Knorr Bioconjugation Pathway

Figure 1: The Paal-Knorr pathway converts a protein lysine and a 1,4-dicarbonyl linker into a stable pyrrole adduct. The loss of two water molecules and gain of aromaticity drives the reaction to completion.

Part 2: Comparative Technical Analysis

To justify the switch to pyrrole chemistry, one must quantify the stability differential against industry standards.

Table 1: Linker Stability and Selectivity Profile

| Feature | Maleimide (Thiol) | NHS Ester (Amine) | Pyrrole (Paal-Knorr) |

| Primary Target | Cysteine (Free Thiol) | Lysine (Amine) | Lysine (Amine) |

| Linkage Type | Thiosuccinimide (Ring) | Amide (Linear) | Pyrrole (Aromatic Ring) |

| Plasma Stability | Moderate/Low: Susceptible to Retro-Michael exchange with Albumin. | High: Amide bond is stable, but precursor hydrolyzes fast. | Ultra-High: Aromatic ring is inert to exchange and hydrolysis. |

| Hydrolytic Half-Life | Ring opens over days (pH dependent). | Precursor t1/2 < 10 min (pH 8). | Indefinite: Conjugate is stable; Reagent is stable in water. |

| Reversibility | Reversible (Retro-Michael). | Irreversible.[3][4] | Irreversible. |

| Selectivity | High (Cys is rare). | Low (Lys is abundant). | Tunable (pKa directed). |

Critical Insight: While Maleimides allow for site-specific Cysteine conjugation, the linkage itself is dynamic. Pyrrole conjugation targets Lysines (like NHS) but eliminates the "race against hydrolysis" that plagues NHS esters. The 1,4-dicarbonyl reagents are stable in water for days, allowing for long incubation times to drive high-DAR loading without reagent decomposition.

Part 3: Experimental Protocol

Objective: Synthesis of a Trastuzumab-Pyrrole-Fluorophore Conjugate. Reagent: 5-(4-azidophenyl)pentane-2,5-dione (A heterobifunctional 1,4-dicarbonyl linker).

Materials

-

Antibody: Trastuzumab (Herceptin), 5 mg/mL in PBS.

-

Linker: 1,4-Dicarbonyl-Azide (Custom synthesis or commercial "TARE" reagent).

-

Buffer A: PBS (Phosphate Buffered Saline), pH 7.4.

-

Buffer B: 100 mM NaHCO3, pH 8.5 (Optional, to accelerate kinetics).

-

Purification: Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology

-

Buffer Exchange: Ensure the antibody is in a primary-amine-free buffer. If the stock contains Tris or Glycine, perform a buffer exchange into PBS (pH 7.4) using a Zeba spin column.

-

Why: Tris and Glycine are competitive amines that will scavenge the dicarbonyl reagent.

-

-

Reagent Preparation: Dissolve the 1,4-dicarbonyl linker in dry DMSO to a concentration of 10 mM.

-

Stability Note: Unlike NHS esters, this stock solution is stable at room temperature for hours.

-

-

Conjugation Reaction: Add the linker to the antibody solution at a 20:1 Molar Excess (Linker:mAb).

-

Optimization: For Paal-Knorr, kinetics are slower than NHS. A higher molar excess or longer time is required.

-

Incubate at 37°C for 4–16 hours or 25°C for 24 hours .

-

Note: The reaction releases 2 equivalents of water. It is entropy-driven but kinetically slow at neutral pH. Mild heating (37°C) significantly improves yield without denaturing the IgG.

-

-

Quenching (Optional): Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes.

-

Why: This scavenges any remaining unreacted dicarbonyls, converting them to small-molecule pyrroles that are easily removed.

-

-

Purification: Remove excess small-molecule pyrroles and unreacted linker via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.

-

Click Chemistry Step (If using Heterobifunctional): The resulting Antibody-Pyrrole-Azide is now ready for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-Payload.

Workflow Visualization

Figure 2: The bioconjugation workflow for generating pyrrole-linked ADCs. The process prioritizes buffer purity and extended incubation to ensure complete aromatization.

Part 4: Quality Control & Characterization

Validating the pyrrole linkage requires specific analytical techniques, as the mass shift differs from standard acylations.

Mass Spectrometry (LC-MS)

-

Target Mass Shift: The formation of a pyrrole results in the addition of the linker mass minus two water molecules (-36 Da) and two protons (-2 Da) relative to the reagents.

-

Calculation:

.-

Correction: The Paal-Knorr reaction:

. -

The net mass added to the protein is the mass of the dicarbonyl backbone minus the oxygen atoms lost as water.

-

-

Stability Check: Incubate the conjugate in human plasma at 37°C for 7 days. Analyze by LC-MS. A pyrrole linker should show >95% retention , whereas a maleimide control typically shows 20–50% loss (retro-Michael) or hydrolysis.

UV-Vis Spectroscopy

Pyrroles have distinct absorbance signatures depending on their substitution pattern.

-

Absorbance: Many aryl-substituted pyrroles absorb in the 250–300 nm range.

-

Fluorescence: If using a fluorogenic Paal-Knorr reagent (e.g., coumarin-fused diketones), the formation of the pyrrole ring can "turn on" fluorescence, providing a self-reporting mechanism for conjugation efficiency.

References

-

Irreversible Protein Labeling by Paal–Knorr Conjugation Source: National Institutes of Health (PMC) / ChemBioChem Context: Defines the core methodology for using 1,4-diketones to label lysine residues with high stability. URL:[Link]

-

Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation Source: National Institutes of Health (PMC) Context: Discusses the instability of standard maleimides and the benefits of stabilized pyrrole-dione systems in ADCs. URL:[Link]

-

Site-selective lysine modification of native proteins and peptides via kinetically controlled labeling Source: PubMed / Bioconjugate Chemistry Context: Provides the kinetic basis for lysine selectivity, crucial when applying Paal-Knorr reagents to complex proteins. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Irreversible Protein Labeling by Paal–Knorr Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Synthetic Analogues of Porphobilinogen: The Butanoic Acid Series

This guide details the chemical synthesis, structural rationale, and biological evaluation of Homoporphobilinogen (Homo-PBG) , the specific synthetic analogue of porphobilinogen (PBG) featuring a butanoic acid side chain at the C4 position.

Technical Whitepaper | Version 2.0

Executive Summary & Rationale

Porphobilinogen (PBG) is the monopyrrolic building block of all tetrapyrroles (heme, chlorophyll, vitamin B12). Its polymerization is catalyzed by Porphobilinogen Deaminase (PBGD) , also known as Hydroxymethylbilane Synthase (HMBS).

The "Butanoic Acid Analogue" (Homo-PBG) extends the natural C4-propionic acid side chain by one methylene unit (

Key Technical Objective: Synthesize 2-(aminomethyl)-4-(3-carboxypropyl)-1H-pyrrole-3-acetic acid (Homo-PBG) and evaluate its potential as a transition-state inhibitor or chain terminator.

Structural Analysis

The distinction between the natural substrate and the synthetic analogue is precise. The extension disrupts the electrostatic lock-and-key mechanism within the enzyme's active site cleft (specifically interactions with Arg-167 and Arg-11 of PBGD).

| Feature | Natural Porphobilinogen (PBG) | Homo-Porphobilinogen (Analogue) |

| IUPAC Name | 4-(2-carboxyethyl)-3-(carboxymethyl)-2-(aminomethyl)pyrrole | 4-(3-carboxypropyl)-3-(carboxymethyl)-2-(aminomethyl)pyrrole |

| C3 Side Chain | Acetic Acid ( | Acetic Acid ( |

| C4 Side Chain | Propionic Acid ( | Butanoic Acid ( |

| Role | Natural Substrate | Competitive Inhibitor / Probe |

Synthetic Protocol: The Modified Knorr Route

Causality: We utilize a modified Knorr pyrrole synthesis.[1][2][3][4] This approach is chosen over the Barton-Zard reaction because it allows for the pre-installation of the lengthened butyric side chain via readily available anhydride precursors, ensuring high regioselectivity.

Phase 1: Precursor Synthesis (The Butanoic Scaffold)

Objective: Create the

-

Acylation of Meldrum's Acid:

-

Reagents: Glutaric anhydride, Meldrum's acid, DCC, DMAP.

-

Mechanism: Glutaric anhydride provides the 4-carbon skeleton. Opening the anhydride with Meldrum's acid creates an acylated intermediate.

-

-

Alcoholysis & Decarboxylation:

-

Reagents: Benzyl alcohol, reflux.

-

Outcome: This yields Benzyl 3-oxo-6-(benzyloxycarbonyl)hexanoate .

-

Why Benzyl Esters? They allow for neutral hydrogenolysis (H₂/Pd-C) in the final step, avoiding harsh acid/base hydrolysis that could polymerize the sensitive pyrrole.

-

Phase 2: Pyrrole Ring Formation (Knorr Condensation)

Objective: Condense the precursor with an oximino-ketone to form the pyrrole core.

-

Nitrosation:

-

Reagent: Sodium nitrite (

), Acetic acid. -

Substrate: Benzyl acetoacetate (provides the C3-acetic fragment).

-

Product: Benzyl 2-(hydroxyimino)-3-oxobutanoate.

-

-

The Knorr Reaction (Zinc Reduction):

-

Setup: Mix the Phase 1 product (Butanoic precursor) and Phase 2 oximino-product in glacial acetic acid.

-

Trigger: Add Zinc dust portion-wise.

-

Mechanism: Zinc reduces the oxime to an amine in situ. The amine condenses with the ketone of the butanoic precursor.

-

Critical Control Point: Temperature must be kept <65°C to prevent side-reactions.

-

Result: A diester pyrrole: Benzyl 4-(3-(benzyloxycarbonyl)propyl)-3-(benzyloxycarbonylmethyl)-5-methylpyrrole-2-carboxylate .

-

Phase 3: Functionalization & Deprotection

Objective: Convert the C2-methyl to an aminomethyl group and deprotect.

-

Alpha-Oxidation:

-

Reagent: Sulfuryl chloride (

) (1 equiv) followed by hydrolysis. -

Transformation: C2-

-

-

Iodination & Decarboxylation:

-

Reagent:

, KI. -

Transformation: C2-

-

-

Vilsmeier-Haack Formylation:

-

Reagent:

, DMF. -

Outcome: Installs an aldehyde (

) at the vacant C2 position.

-

-

Oxime Formation & Reduction:

-

Reagent: Hydroxylamine hydrochloride, followed by

/Pd-C reduction. -

Final Outcome: The aldehyde becomes the required aminomethyl (

) group. Simultaneously, the benzyl esters are cleaved to free acids.

-

Visualization: Synthetic Pathway

The following diagram illustrates the convergent synthesis logic.

Figure 1: Convergent synthesis of Homoporphobilinogen via modified Knorr pyrrole synthesis.

Biological Evaluation: The Enzyme "Hinge" Test

The synthesis of Homo-PBG is primarily justified by its interaction with Hydroxymethylbilane Synthase (HMBS/PBGD) .

Mechanism of Action

-

Normal Catalysis: PBGD possesses a permanently attached dipyrromethane cofactor. It sequentially adds four PBG molecules.

-

The "Hinge" Constraint: The enzyme must undergo significant conformational changes (domain movements) to accommodate the growing polypyrrole chain.

-

Analogue Interference:

-

Binding: Homo-PBG can form a Schiff base with the cofactor (or the growing chain) because the reactive aminomethyl group and the C3-acetic acid "anchor" are identical to natural PBG.

-

Stalling: However, the butanoic acid chain at C4 is too bulky. It clashes with the conserved arginine residues (Arg-167) that normally stabilize the propionate. This prevents the necessary domain closure required for the next catalytic step.

-

Experimental Protocol: Inhibition Assay

To validate the analogue, perform the following kinetic assay:

-

Enzyme Source: Recombinant human PBGD (rhPBGD) or E. coli HMBS.

-

Substrate: Natural PBG (

). -

Inhibitor: Synthetic Homo-PBG (0.1

to 100 -

Detection: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

-

Note: Ehrlich's reagent detects the remaining PBG. However, since the product (Hydroxymethylbilane) is unstable, a coupled assay using Uroporphyrinogen III Synthase (UROS) is often preferred to measure stable Uroporphyrinogen III fluorescence.

-

Visualization: Inhibition Logic

Figure 2: Mechanistic divergence between natural substrate processing and analogue inhibition.

References

-

Franck, B., et al. (1980). "Synthese von geschütztem Nor- und Homoporphobilinogen."[5][6][7][8] Liebigs Annalen der Chemie, 1980(2), 253–262.[7][9] Link

-

Battersby, A. R., et al. (1980).[7] "Biosynthesis of porphyrins and related macrocycles. Part 14. Structure of the uroporphyrinogens I and III." Journal of the Chemical Society, Perkin Transactions 1, 1980, 2838-2850. Link

-

Jordan, P. M., & Warren, M. J. (1987). "Evidence for a dipyrromethane cofactor at the catalytic site of E. coli porphobilinogen deaminase." FEBS Letters, 225(1-2), 87-92. Link

-

Shoolingin-Jordan, P. M. (2003). "Porphobilinogen deaminase: mechanism of catalytic macromolecular assembly." Biochemical Society Transactions, 31(3), 726-735. Link

-

Leeper, F. J. (1989). "The biosynthesis of porphyrins, chlorophylls, and vitamin B12." Natural Product Reports, 6, 171-203. Link

Sources

- 1. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vlifesciences.com [vlifesciences.com]

- 3. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. syrris.com [syrris.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tetrapyrrol‐Biosynthese, 9. Synthese von geschütztem Nor‐ und Homoporphobilinogen [ouci.dntb.gov.ua]

- 7. pubs.acs.org [pubs.acs.org]

- 8. | PDF or Rental [articles.researchsolutions.com]

- 9. US5594136A - Texaphyrin solid supports and devices - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid via Paal-Knorr Cyclization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule: 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid (CAS: 119647-72-2)

Executive Summary

The pyrrole core is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors, anti-inflammatory agents, and porphyrin precursors. Synthesizing 2,4-unsubstituted pyrroles with precise functionalization at the 3- and 5-positions—such as 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid —presents a unique regiochemical challenge.

While the classical Knorr pyrrole synthesis (utilizing

Retrosynthetic Strategy & Mechanistic Rationale

To synthesize the target molecule, the retrosynthetic disconnection dictates the use of 4-formyl-2-oxooctanedioic acid 1-ethyl ester as the 1,4-dicarbonyl precursor.

The Paal-Knorr cyclization is driven by the differential electrophilicity of the two carbonyl groups. Mechanistic studies by Amarnath et al. have definitively ruled out a simple iminium intermediate[4]. Instead, the reaction proceeds via a hemiaminal pathway. Ammonia (generated in situ from ammonium acetate) preferentially attacks the more electrophilic formyl group. Subsequent intramolecular attack by the nitrogen onto the C2 ketone yields a cyclic dihydroxypyrrolidine (the Amarnath intermediate). Acid-catalyzed double dehydration irreversibly drives the system into the aromatic thermodynamic sink[4].

Figure 1: Mechanistic pathway of the Paal-Knorr cyclization via the Amarnath intermediate.

Reaction Optimization & Quantitative Data

The choice of nitrogen source and solvent system is the primary determinant of yield and purity. Strong bases degrade the 1,4-dicarbonyl precursor via retro-aldol pathways, while excessively strong acids catalyze furan formation[2]. A buffered system is strictly required.

Table 1: Optimization of Cyclization Conditions

| Entry | Nitrogen Source (Eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) | HPLC Purity (%) |

| 1 | NH | Ethanol | 25 | 24 | 41 | 78 |

| 2 | NH | Ethanol / H | 80 | 12 | 52 | 84 |

| 3 | NH | THF / ZnCl | 65 | 6 | 76 | 90 |

| 4 | NH | Glacial Acetic Acid | 80 | 4 | 89 | >98 |

| 5 | NH | Glacial Acetic Acid | 110 | 2 | 68 | 81 (Hydrolysis) |

Data Causality: Entry 4 provides the optimal environment. Ammonium acetate in glacial acetic acid establishes a pH buffer (~4.5) that perfectly balances the protonation required for the rate-determining dehydration step without triggering the hydrolysis of the C5 ethyl ester or the degradation of the precursor[3][4].

Validated Experimental Protocol

Reagents and Materials

-

Precursor: 4-formyl-2-oxooctanedioic acid 1-ethyl ester (10.0 mmol, 2.58 g)

-

Amine Source: Ammonium acetate (NH

OAc, 50.0 mmol, 3.85 g) -

Solvent: Glacial acetic acid (20 mL)

-

Workup: Ethyl acetate (EtOAc), Brine, Anhydrous Na

SO

Step-by-Step Methodology

Step 1: Reaction Initiation

-

Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 4-formyl-2-oxooctanedioic acid 1-ethyl ester (2.58 g, 10.0 mmol).

-

Add 20 mL of glacial acetic acid to dissolve the precursor.

-

Add ammonium acetate (3.85 g, 50.0 mmol) in one portion at room temperature. Causality: Adding the nitrogen source directly into the weak acid prevents transient high-pH microenvironments that could trigger unwanted aldol condensations of the precursor.

Step 2: Thermal Cyclization 4. Attach a reflux condenser and heat the reaction mixture to 80 °C using a temperature-controlled oil bath. Stir vigorously for 4 hours. Self-Validating Checkpoint: The reaction mixture will transition from a pale yellow solution to a deep amber/red color within the first 45 minutes. This chromic shift is a visual indicator of extended conjugation forming via the pyrrole core.

Step 3: In-Process Monitoring (IPC)

5. Monitor the reaction via TLC (Silica gel, Hexane/EtOAc 1:1 with 1% AcOH).

Self-Validating Checkpoint: The starting material (

Step 4: Controlled Workup

6. Cool the reaction mixture to room temperature and pour it slowly into 100 mL of crushed ice-water.

7. Adjust the pH of the aqueous mixture to 3.0–3.5 using 1M HCl.

Causality: This is a critical isolation parameter. The target molecule contains a butanoic acid moiety (pKa

Step 5: Purification 10. Purify the crude amber oil via flash column chromatography (Silica gel, gradient elution from Hexane/EtOAc 7:3 to 4:6 containing 0.5% AcOH) to afford the target compound as an off-white solid.

Analytical Characterization

To ensure trustworthiness, verify the isolated product against the following expected spectral benchmarks:

-

H NMR (400 MHz, DMSO-

-

ESI-MS (m/z): Calculated for C

H

References

-

Knorr pyrrole synthesis Source: Wikipedia URL:[Link]

-

Mechanism of the Paal-Knorr Pyrrole Synthesis Source: Organic Chemistry Portal (Citing Amarnath et al., J. Org. Chem. 1991) URL:[Link]

-

Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease Source: MDPI / PubMed Central (PMC) URL:[Link]

Sources

- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

Using 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid in porphyrin synthesis

Application Note: Strategic Utilization of 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic Acid in Functionalized Porphyrin Synthesis

Abstract & Strategic Application

This application note details the protocol for utilizing 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid (referred to herein as Pyrrole-C4 ) as a core building block for synthesizing meso-functionalized or

Unlike standard porphyrin synthesis using pyrrole or ethyl 3,5-dimethyl-2,4-pyrrole-dicarboxylate (Knorr pyrrole), Pyrrole-C4 offers a distinct structural advantage: a butyric acid side chain at the

-

Bioconjugation: Attaching monoclonal antibodies (ADCs) or peptides where a longer spacer reduces steric hindrance.

-

Surface Immobilization: Covalent binding to MOFs or silica nanoparticles.

-

Solubility Tuning: Enhancing aqueous solubility in basic media without altering the core photophysics.

Synthetic Logic & Pathway Visualization

The synthesis relies on the MacDonald 2+2 Condensation , the most robust method for creating symmetrical porphyrins with specific

Critical Mechanism: The Pyrrole-C4 molecule contains an

Workflow Diagram

Figure 1: Strategic workflow for converting Pyrrole-C4 into a macrocyclic porphyrin. The critical "Alpha-Activation" step ensures the pyrrole is reactive at both ends.

Detailed Protocols

Phase 1: Orthogonal Protection (Side-Chain Management)

Rationale: The free carboxylic acid on the butyric chain interferes with the acid-catalyzed condensation steps (TFA/BF3). It must be protected as an ester that is orthogonal to the

Reagents:

-

Pyrrole-C4 (10.0 mmol)

-

Anhydrous Methanol (50 mL)

-

Concentrated Sulfuric Acid (

, catalytic)

Protocol:

-

Dissolve Pyrrole-C4 in anhydrous methanol in a round-bottom flask.

-

Add 0.5 mL conc.

dropwise at 0°C. -

Reflux for 4 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The product (methyl ester) will have a higher

than the starting acid. -

Neutralize with saturated

, extract with DCM, and dry over -

Yield Target: >95%. This yields Pyrrole-C4-Me .

Phase 2: Dipyrromethane (DPM) Assembly

Rationale: Direct condensation of pyrroles to porphyrins often yields scrambled products (polymerization). Forming a stable Dipyrromethane (DPM) intermediate locks the substitution pattern.

Reagents:

-

Pyrrole-C4-Me (20.0 mmol) - Excess is crucial to prevent polymerization

-

Target Aldehyde (e.g., Benzaldehyde or Formaldehyde source) (1.0 mmol)

-

Dichloromethane (DCM)

Protocol:

-

Degas 100 mL of DCM with Argon for 15 minutes (Oxygen promotes oxidation to dipyrromethene, which is unwanted here).

-

Add Pyrrole-C4-Me (20 equiv) and the Aldehyde (1 equiv).

-

Add TFA (0.1 equiv) and stir at room temperature for 30–60 minutes.

-

Quench with TEA (Triethylamine).

-

Purification: Remove excess pyrrole via vacuum distillation (if volatile) or column chromatography (Silica, Hexane/EtOAc gradient).

-

Result: A 5,5'-di(ethoxycarbonyl)-dipyrromethane.

Phase 3: -Activation (Decarboxylation)

Rationale: The DPM formed in Phase 2 still has the ethoxycarbonyl groups blocking the

Protocol:

-

Saponification: Dissolve DPM in Ethanol/Water (1:1). Add NaOH (10 equiv) and reflux for 4 hours.

-

Result: The esters (both the side chain and ring) hydrolyze to acids.

-

Note: If you used a benzyl ester for the side chain, it might survive if conditions are mild, but usually, all esters are hydrolyzed. You can re-esterify the side chain later.

-

-

Decarboxylation:

-

Acidify to pH 4 to precipitate the di-acid DPM. Filter and dry.[3]

-

Dissolve in Ethylene Glycol (high boiling point).

-

Heat to 160°C–180°C under Argon for 1 hour.

- -COOH groups (attached directly to the ring) much faster than the aliphatic butyric acid side chain.

-

Validation: CO2 evolution ceases.

-

-

Workup: Pour into water, extract with DCM. The product is an

-unsubstituted dipyrromethane.[1]

Phase 4: MacDonald 2+2 Macrocyclization

Rationale: Condensing the

Reagents:

- -Free DPM (from Phase 3)

-

Aldehyde (1 equiv) OR Trimethyl orthoformate (for meso-free bridges)

-

Acid Catalyst:

or TFA -

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or p-Chloranil

Protocol:

-

Dissolve

-Free DPM (1.0 mmol) and Aldehyde (1.0 mmol) in dry DCM (100 mL, 10 mM concentration). -

Add TFA (10 mM final conc) in the dark under Argon. Stir for 1 hour.

-

Oxidation: Add DDQ (1.5 equiv) and stir for 1 hour. The solution will turn dark red/purple (Soret band formation).

-

Neutralization: Add TEA.

-

Purification: Filter through a silica plug to remove polypyrrolic tar. Purify via column chromatography (DCM/MeOH).

Quantitative Data Summary

| Parameter | Standard Propionic Analog | Pyrrole-C4 (Butanoic) | Impact |

| Linker Length | ~5.8 Å | ~7.2 Å | Improved steric access for ADCs |

| Solubility (pH 7) | Low | Moderate | Enhanced by disruption of crystal packing |

| Decarboxylation Temp | 160°C | 160°C | Identical thermal stability |

| Coupling Yield | 30-40% | 25-35% | Slight reduction due to side-chain entropy |

Troubleshooting & QC

-

Issue: Low yield in Phase 2 (DPM formation).

-

Cause: "Scrambling" due to acidolysis.[6]

-

Fix: Reduce reaction time to <15 mins or lower TFA concentration. Ensure high excess of pyrrole (40:1).

-

-

Issue: Incomplete Decarboxylation.

-

Diagnosis: Mass spec shows M+44 peaks.

-

Fix: Ensure ethylene glycol is dry; increase temp to 180°C.

-

-

Issue: Solubility issues during purification.

-

Fix: If the free acid porphyrin is insoluble, re-esterify immediately after oxidation using MeOH/H2SO4 to purify as the ester, then hydrolyze for final use.

-

References

-

Lindsey, J. S. (2000). "Rational Syntheses of Porphyrins Bearing up to Four Different Meso Substituents." The Journal of Organic Chemistry.

-

Lash, T. D. (2016). "What's in a name? The MacDonald condensation."[1][6][7] Journal of Porphyrins and Phthalocyanines.

-

Smith, K. M. (1975). "Porphyrins and Metalloporphyrins."[3] Elsevier Scientific Publishing. (Foundational text on Knorr Pyrrole nomenclature and decarboxylation).

-

Littler, B. J., et al. (1999). "Investigation of Conditions for the Synthesis of Porphyrins from Dipyrromethanes and Aldehydes." The Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Porphyrin Macrocycle Modification: Pyrrole Ring-Contracted or -Expanded Porphyrinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic and biosynthetic studies of porphyrins. Part 10. Syntheses of porphyrins with acetic, propionic, and butyric acid side-chains for biosynthetic studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Protocol for the Saponification of Pyrrole Ethyl Esters

Abstract

This guide details the optimized procedure for the saponification (base-mediated hydrolysis) of pyrrole ethyl esters to their corresponding carboxylic acids. While a standard transformation, pyrrole derivatives present unique challenges—specifically susceptibility to acid-catalyzed decarboxylation and polymerization ("pyrrole red" formation) during workup. This protocol prioritizes the LiOH/THF/Water system for high-value pharmaceutical intermediates due to its mildness and superior solubility profile, while providing a rugged NaOH/Ethanol alternative for scale-up of simple substrates.

Strategic Analysis & Critical Parameters

The Chemoselectivity Challenge

Pyrrole rings are electron-rich heteroaromatics. Unlike simple aliphatic esters, pyrrole-2-carboxylic acids and pyrrole-3-carboxylic acids possess distinct stability profiles:

-

Decarboxylation Risk: Pyrrole-2-carboxylic acids are notoriously prone to thermal decarboxylation, particularly in acidic media. The mechanism involves protonation at the C2 position followed by loss of CO₂. Therefore, acidification during workup must be controlled .

-

Acid Sensitivity: Strong mineral acids can initiate electrophilic polymerization of the pyrrole ring.

Solvent System Selection

Ethyl esters are hydrophobic, while the hydroxide base is hydrophilic.

-

Standard Approach (EtOH/H₂O): Traditional, but often requires reflux temperatures to achieve phase homogeneity, which increases the risk of side reactions.

-

Optimized Approach (THF/MeOH/H₂O): This ternary mixture (typically 3:1:1) dissolves both the organic ester and the inorganic base (LiOH) at room temperature, accelerating the reaction rate through better contact without thermal stress.

Base Selection

-

Lithium Hydroxide (LiOH): The preferred reagent for drug discovery. It is less nucleophilic than NaOH but sufficiently basic (pKa ~14) to hydrolyze the ester. Its compatibility with THF makes it ideal for complex substrates.

-

Sodium/Potassium Hydroxide (NaOH/KOH): Best for sterically hindered esters requiring forcing conditions (reflux) or bulk scale-up where cost is a driver.

Visual Workflows

Reaction Mechanism & Decarboxylation Pathway

The diagram below illustrates the saponification pathway and the critical "danger zone" where incorrect workup leads to decarboxylation.

Caption: Mechanism of hydrolysis showing the critical acidification step where decarboxylation risks are highest.

Experimental Workflow

Caption: Step-by-step workflow for the LiOH-mediated saponification protocol.

Standard Protocol: LiOH Method (Recommended)

Applicability: General purpose, high-value substrates, acid-sensitive pyrroles.

Reagents & Equipment

-

Substrate: Pyrrole ethyl ester (1.0 equiv)

-

Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 – 5.0 equiv)

-

Solvent: THF : Methanol : Water (3:1:1 ratio)

-

Acid: 1N HCl (for workup)

-

Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator.

Procedure

-

Preparation: In a round-bottom flask, dissolve the pyrrole ethyl ester (1.0 mmol) in a mixture of THF (3 mL) and Methanol (1 mL).

-

Base Addition: Dissolve LiOH·H₂O (3.0 mmol, 3 equiv) in Water (1 mL) and add this solution dropwise to the stirring ester solution.

-

Note: Pre-dissolving the base ensures homogeneity and prevents "hot spots."

-

-

Reaction: Stir the mixture vigorously at Room Temperature .

-

Monitor via TLC (typically 50% EtOAc/Hexane) or LCMS.

-

Timeframe: Most unhindered pyrroles hydrolyze within 2–6 hours.

-

Optimization: If starting material persists after 6 hours, heat to 50°C.

-

-

Workup (The Critical Step):

-

Concentration: Remove the organic solvents (THF/MeOH) under reduced pressure (Rotavap) at 35°C. You will be left with an aqueous slurry of the lithium salt.

-

Wash (Optional): Dilute with water (5 mL) and wash with diethyl ether (2 x 5 mL) to remove unreacted ester or non-acidic impurities. Discard the organic (ether) layer.

-

Acidification: Cool the aqueous phase to 0°C (ice bath).

-

Slowly add 1N HCl dropwise while stirring. Monitor pH with paper.

-

Stop at pH 4–5. Do not go to pH 1. Pyrrole-2-carboxylic acids often precipitate at this pH.

-

-

Isolation:

-

If solid precipitates: Filter, wash with cold water, and dry under vacuum.

-

If no precipitate: Extract with Ethyl Acetate (3 x 10 mL). Combine organics, dry over Na₂SO₄, filter, and concentrate.

-

Alternative Protocol: NaOH Reflux

Applicability: Sterically hindered esters (e.g., 3,4-disubstituted pyrroles) or large-scale batches (>50g).

Reagents[1][2]

-

Base: Sodium Hydroxide (NaOH) (5.0 equiv)

-

Solvent: Ethanol (95%) / Water (4:1 ratio)

Procedure

-

Dissolve the ester in Ethanol.

-

Add aqueous NaOH solution (5M or 10% w/w).

-

Heat to Reflux (approx. 80°C) for 4–12 hours.

-

Cool to Room Temperature immediately upon completion. Prolonged heating of the carboxylate salt is generally safe, but heating the free acid is not.

-

Workup: Follow the concentration and acidification steps as described in the LiOH protocol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance around ester; poor solubility. | Switch to Reflux in EtOH/H₂O. Increase base to 10 equiv. Try Microwave irradiation (100°C, 10 min). |

| "Pyrrole Red" Formation | Acid-catalyzed polymerization during workup. | Do not use conc. HCl. Use 1N HCl or Acetic Acid. Keep pH > 3. Perform workup rapidly at 0°C. |

| Product Loss (Low Yield) | Product is water-soluble (amphoteric nature). | Saturate the aqueous phase with NaCl (brine) before extraction. Use 2-MeTHF or DCM/iPrOH (3:1) for extraction. |

| Decarboxylation | Product is unstable (esp. Pyrrole-2-COOH).[1][2][3][4][5] | Avoid heat after acidification. Store product as the Lithium or Sodium salt if possible, generating the free acid only immediately before the next coupling step. |

References

-

Organic Syntheses, Coll. Vol. 6, p.522 (1988). Ethyl Pyrrole-2-carboxylate and Pyrrole-2-carboxylic acid. (Classic hydrolysis conditions).[6]

-

Journal of Organic Chemistry. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. (Mechanistic insights on decarboxylation).

-

Master Organic Chemistry. Base Catalyzed Hydrolysis of Esters (Saponification). (General Mechanism).

-

Google Patents (WO1982002044A1). Preparation of pyrrole esters and acids.[3] (Industrial scale conditions).

Sources

- 1. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 2. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO1982002044A1 - Preparation of pyrrole esters - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saponification-Typical procedures - operachem [operachem.com]

Application Note: Precision Synthesis of Asymmetric Porphyrins via Macdonald Condensation

Executive Summary

This guide details the synthesis of asymmetric porphyrins bearing pyrrole-3-butanoic acid side chains using the Macdonald [2+2] condensation. While the Macdonald method allows for the rational design of trans-A2B2 or asymmetric porphyrins, it is plagued by "scrambling"—an acid-catalyzed rearrangement that destroys isomeric purity.

This protocol utilizes ester-protected precursors to solve the dual challenges of solubility and purification. By conducting the condensation on the methyl/ethyl ester derivatives, we enable standard silica chromatography, reserving the hydrolysis of the butanoic acid moiety for the final step. This approach ensures high isomeric fidelity and yield, critical for applications in photodynamic therapy (PDT) and bioconjugation.[1]

Mechanistic Basis & Critical Design

The Macdonald condensation involves the reaction of a 5,5'-diformyldipyrromethane with a 5,5'-unsubstituted dipyrromethane (or dicarboxylic acid equivalent) [1].[1]

The Pathway

-

Condensation: An acid catalyst (p-TsOH or TFA) activates the formyl groups, facilitating electrophilic attack by the

-free positions of the second dipyrromethane. -

Cyclization: This forms a porphodimethene (porphyrinogen) intermediate.[1][2]

-

Oxidation: A chemical oxidant (DDQ or p-chloranil) converts the sp³ meso-carbons to sp² methine bridges, aromatizing the macrocycle.

The "Scrambling" Threat

The primary failure mode is acidolysis . The acid catalyst can protonate the meso-carbon of the dipyrromethane, causing fragmentation into pyrrole and tripyrrole units. These fragments recombine randomly, leading to a mixture of isomers (Type I, II, III, IV) rather than the target asymmetric porphyrin [2].[1]

Mitigation Strategy:

-

Low Concentration: Run at

M to favor intramolecular cyclization over intermolecular oligomerization. -

Ester Protection: Pyrrole-3-butanoic acid is electron-rich.[1] Masking it as an ester slightly reduces electron density, stabilizing the ring against acidolysis.[1]

-

Catalyst Selection: Use p-Toluenesulfonic acid (p-TsOH) in conjunction with methanol to buffer the acidity, or controlled TFA stoichiometry.[1]

Visualizing the Workflow

Figure 1: Convergent synthesis of asymmetric porphyrins. Note the separation of the condensation step from the hydrolysis step to facilitate purification.

Experimental Protocols

Phase A: Precursor Preparation (Dipyrromethanes)

Note: The pyrrole-3-butanoic acid must be esterified (methyl or ethyl) prior to this step.

-

Reagents: Pyrrole-3-butanoic acid methyl ester (50 equiv), Aldehyde (1 equiv), TFA (0.1 equiv).[1]

-

Procedure:

-

Degas pyrrole (liquid) with

for 10 mins. -

Add aldehyde and stir at room temperature.

-

Stir for 10–15 minutes (monitor by TLC; disappearance of aldehyde).

-

Quench: Add 0.1 M NaOH to neutralize.

-

Purification: Remove excess pyrrole via high-vacuum distillation (Kugelrohr).[1] Purify the residue by column chromatography (Silica, Hexane/Ethyl Acetate).

-

-

Result: 5,5'-unsubstituted dipyrromethane.[1]

Phase B: Formylation (To create Component B)

-

Reagents: Dipyrromethane (from Phase A),

, DMF. -

Procedure: Standard Vilsmeier-Haack formylation to install aldehydes at the 5 and 5' positions.[1]

-

Purification: Recrystallization from Ethanol/Water is preferred over chromatography to ensure purity.[1]

Phase C: The Macdonald Condensation (The Core Protocol)

This protocol uses p-TsOH, which is milder than TFA and reduces scrambling risk for alkyl-substituted pyrroles.

Materials:

-

Dipyrromethane A (5,5'-unsubstituted): 1.0 mmol[1]

-

Dipyrromethane B (5,5'-diformyl): 1.0 mmol[1]

-

p-Toluenesulfonic acid monohydrate (p-TsOH): 10 mmol[1]

-

Methanol (MeOH): 50 mL (dry)

-

Dichloromethane (DCM): 200 mL (dry)

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): 1.5 mmol (or p-chloranil for sensitive substrates)[1]

Step-by-Step:

-

Dissolution: In a 1L round-bottom flask (shielded from light with foil), dissolve both dipyrromethanes in 200 mL DCM and 50 mL MeOH.

-

Expert Tip: High dilution (approx 4-5 mM) is crucial to favor cyclization.[1]

-

-

Catalysis: Add p-TsOH (dissolved in minimal MeOH) dropwise over 5 minutes.

-

Observation: The solution will turn deep red/brown as the porphyrinogen forms.

-

-

Condensation: Stir at room temperature for 4–6 hours in the dark.

-

Oxidation: Add DDQ (as a slurry in toluene or dissolved in DCM) to the reaction mixture. Stir for 1 hour open to air.

-

Note: The reaction is exothermic; ensure adequate stirring.

-

-

Neutralization: Add triethylamine (TEA) to neutralize the acid.

-

Workup: Concentrate the mixture to ~50 mL. Pass through a short pad of alumina (neutral) to remove polypyrrolic tar and excess oxidant.

-

Purification: Isolate the porphyrin ester via silica gel chromatography (Eluent: DCM/MeOH 98:2).

Phase D: Hydrolysis (Deprotection)

-

Reagents: THF, MeOH, 2M KOH (aq).

-

Procedure: Dissolve purified porphyrin ester in THF/MeOH (1:1). Add KOH (excess).[1] Reflux overnight.

-

Isolation: Acidify with 1M HCl to pH 4. The free acid porphyrin will precipitate.[4] Filter and wash with cold water.[1]

Data Presentation & Stoichiometry

| Component | Role | Stoichiometry | Critical Note |

| Dipyrromethane A | Nucleophile | 1.0 equiv | Must be |

| Dipyrromethane B | Electrophile | 1.0 equiv | Must be |

| p-TsOH | Catalyst | 10 equiv | High loading buffers the reaction in MeOH. |

| DDQ | Oxidant | 1.5 equiv | Add slowly to prevent over-oxidation of the ring. |

| Solvent | Medium | ~4 mM | Dilution prevents linear polymerization.[1] |

Troubleshooting & Optimization

Scrambling Diagnosis

If your NMR shows multiple sets of meso-proton signals or your Mass Spec shows mass units corresponding to "shuffled" pyrrole units, scrambling has occurred.[1]

Corrective Actions:

-

Lower Temperature: Run the condensation at

or even -

Switch Acid: Change from p-TsOH to TFA (Trifluoroacetic acid). While stronger, TFA in DCM (without MeOH) at short reaction times (30 mins) can sometimes outpace the scrambling kinetics [3].

-

Protecting Groups: Ensure the butanoic acid is esterified. Free acids interfere with the acid catalysis equilibrium.

Solubility Issues

Porphyrins with free carboxylic acids streak badly on silica.[1]

-

Solution: Always purify at the ester stage. If the free acid must be purified, use Reverse Phase (C18) silica with Water/Acetonitrile (+0.1% TFA) gradients.

References

-

Arsenault, G. P., Bullock, E., & Macdonald, S. F. (1960).[1][5][6] Pyrromethanes and Porphyrins Therefrom.[1][2][3][5][6][7][8][9][10] Journal of the American Chemical Society, 82(16), 4384–4389.[6] Link

-

Littler, B. J., Ciringh, Y., & Lindsey, J. S. (1999).[1] Investigation of Conditions Giving Minimal Scrambling in the Synthesis of trans-Porphyrins from Dipyrromethanes and Aldehydes. The Journal of Organic Chemistry, 64(8), 2864–2872. Link

-

Lash, T. D. (2016).[1][2] What's in a name? The MacDonald condensation.[2][3][6][7][9][10][11][12][13] Journal of Porphyrins and Phthalocyanines, 20(08n11), 855–888.[1][2] Link

-

Gupta, I., & Ravikanth, M. (2006).[1] Synthesis and studies of pyrrole-3-propanoic acid derivatives. Tetrahedron, 62(16), 3891-3896.[1] (Relevant for side-chain handling). Link

Sources

- 1. CN1298721C - Method of separating, large scale preparing porphyrin from complex reaction system - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media | MDPI [mdpi.com]

- 5. A new convergent method for porphyrin synthesis based on a ‘3 + 1’ condensation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]

- 7. Porphyrin Building Blocks | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 8. BJOC - Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. worldscientific.com [worldscientific.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Investigation of Conditions Giving Minimal Scrambling in the Synthesis of trans-Porphyrins from Dipyrromethanes and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Orthogonal Protection Strategies for Pyrrole Carboxylic Acid Side Chains in Complex Synthesis

Introduction & Mechanistic Rationale

Pyrrole-3-carboxylic acids and pyrrole-2-carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of1[1]. They are also critical building blocks in the synthesis of2[2] and complex porphyrin architectures. However, functionalizing these molecules presents a unique synthetic paradox. The pyrrole ring is highly electron-rich and prone to oxidative degradation or unwanted electrophilic aromatic substitution, while the carboxylic acid side chain requires activation for downstream coupling.

To successfully manipulate these side chains—especially during iterative processes like 3[3]—chemists must employ orthogonal protection strategies. Attempting to activate a pyrrole carboxylic acid (e.g., via carbodiimides or thionyl chloride) without masking the pyrrole nitrogen inevitably leads to catastrophic side reactions, including intermolecular N-acylation or Friedel-Crafts-type oligomerization.

Therefore, a successful strategy requires a dual-pronged approach:

-

Carboxylic Acid Masking: The acid must be protected as an ester. The choice of ester dictates the orthogonal cleavage conditions later in the synthesis.

-

Core Deactivation: The pyrrole nitrogen (N-H) must be protected with a strongly 4[4] or an 5[5]. This pulls electron density away from the

-system, dramatically reducing the reactivity of the pyrrole core.

Quantitative Data: Side Chain Protection Strategies

The selection of the carboxylic acid protecting group must be tailored to the downstream synthetic environment. Below is a structured comparison of the most robust esterification strategies for pyrrole side chains.

| Protecting Group | Reagents for Introduction | Cleavage Conditions | Orthogonality Profile | Typical Yields |

| Allyl (OAll) | Allyl bromide, K₂CO₃, DMF | Pd(PPh₃)₄, Morpholine | Stable to acid and base. Cleaved under neutral conditions. Highly orthogonal. | 88–98% |

| tert-Butyl (OtBu) | tBuOH, EDC, DMAP | TFA/DCM (1:1) | Stable to base, nucleophiles, and Pd(0). Orthogonal to Fmoc SPPS. | 70–85% |

| Benzyl (OBn) | BnBr, K₂CO₃, DMF | H₂, Pd/C | Stable to acid and base. Cleaved by hydrogenolysis. Orthogonal to Boc SPPS. | 80–95% |

| Methyl (OMe) | MeI, K₂CO₃, DMF | LiOH, THF/H₂O | Stable to acid, Pd(0), and mild reduction. Base-labile. | 85–95% |

Logical Workflow for Dual Protection

Fig 1: Logical workflow for orthogonal protection of pyrrole carboxylic acids.

Self-Validating Experimental Protocols

The following methodologies detail a robust, orthogonal protection-deprotection sequence utilizing an Allyl ester for the carboxylic acid and a Tosyl (Ts) group for the pyrrole nitrogen.

Protocol 1: Chemoselective Allyl Esterification

Objective: Mask the carboxylic acid without inducing N-alkylation. Causality: This step exploits the vast pKa difference between the carboxylic acid (pKa ~4.5) and the pyrrole N-H (pKa ~16.5). Potassium carbonate (K₂CO₃) is strong enough to deprotonate the carboxylic acid but leaves the pyrrole nitrogen protonated. The resulting carboxylate selectively attacks allyl bromide.

-

Dissolve 10.0 mmol of pyrrole-3-carboxylic acid in 30 mL of anhydrous DMF under an argon atmosphere.

-

Add 12.0 mmol (1.2 eq) of finely powdered, anhydrous K₂CO₃. Stir for 15 minutes at room temperature to pre-form the carboxylate salt.

-

Dropwise, add 11.0 mmol (1.1 eq) of allyl bromide.

-

Stir the reaction at room temperature for 4 hours.

-

Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the baseline starting material is consumed, and a single new UV-active spot (Rf ~0.6) appears. The absence of a secondary, higher-Rf spot confirms that unwanted N-alkylation did not occur.

-

Quench with water (100 mL) and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: N-Tosylation for Core Deactivation

Objective: Passivate the electron-rich pyrrole core to prevent oxidation and electrophilic attack during downstream synthesis.

Causality: Sodium hydride (NaH) irreversibly deprotonates the pyrrole N-H. The resulting pyrrolide anion attacks tosyl chloride (TsCl). The strongly electron-withdrawing sulfonyl group delocalizes the pyrrole's

-

Dissolve the crude pyrrole allyl ester (from Protocol 1) in 40 mL of anhydrous THF and cool to 0 °C in an ice bath under argon.

-

Carefully add 12.0 mmol (1.2 eq) of NaH (60% dispersion in mineral oil) in small portions.

-

Validation Checkpoint: The addition of NaH must produce immediate, observable effervescence (H₂ gas evolution). Cessation of bubbling (typically after 30 minutes) indicates complete deprotonation.

-

Add 11.0 mmol (1.1 eq) of p-Toluenesulfonyl chloride (TsCl) dissolved in 10 mL of THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench carefully with saturated aqueous NH₄Cl, extract with DCM, dry over MgSO₄, and purify via flash chromatography to yield the fully protected N-Ts-pyrrole-3-carboxylic acid allyl ester.

Protocol 3: Orthogonal Pd(0)-Catalyzed Deallylation

Objective: Liberate the carboxylic acid for coupling while leaving the N-Ts group and other sensitive moieties (e.g., Boc, Fmoc) completely intact.

Causality: Tetrakis(triphenylphosphine)palladium(0) selectively oxidatively adds into the allylic C-O bond. Morpholine acts as a mild nucleophilic scavenger to intercept the resulting

-